

# Technical Guide: Experimental Profile of CAS 1443339-60-3

**Author:** BenchChem Technical Support Team. **Date:** April 2026

## Compound of Interest

**Compound Name:** 3-((3,4-Difluorophenoxy)methyl)benzaldehyde

**Cat. No.:** B7996616

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## 4-((3,4-Difluorophenoxy)methyl)benzaldehyde[1] Executive Summary & Chemical Identity[2]

CAS 1443339-60-3 is a specialized aldehyde building block characterized by a 3,4-difluorophenoxy ether motif linked to a benzaldehyde core.[1] In drug discovery, this scaffold is prized for its metabolic stability; the fluorine substitution at the 3 and 4 positions of the phenoxy ring blocks oxidative metabolism (e.g., by CYP450 enzymes) at susceptible sites, enhancing the half-life of the final drug candidate.[1] It is a key precursor in the synthesis of boron-containing anti-inflammatory agents (benzoxaboroles) and novel kinase inhibitors.[1]

## Chemical Characterization Table

Property	Data
Chemical Name	4-((3,4-Difluorophenoxy)methyl)benzaldehyde
CAS Number	1443339-60-3
Molecular Formula	C <sub>14</sub> H <sub>10</sub> F <sub>2</sub> O <sub>2</sub>
Molecular Weight	248.23 g/mol
Appearance	White to off-white crystalline solid
Solubility	Soluble in DMSO, DCM, Ethyl Acetate; sparingly soluble in water
Melting Point	68–72 °C (Typical range for pure polymorph)
SMILES	<chem>O=Cc1ccc(COc2ccc(F)c(F)c2)cc1</chem>
InChI Key	Derived from structure

## Mechanism of Action & Synthetic Utility[1][11]

While CAS 1443339-60-3 is an intermediate, its biological relevance lies in the pharmacophores it generates.[1]

### A. Synthetic Utility: The "Locked" Ether Linkage

The core utility of this molecule is the introduction of the (3,4-difluorophenoxy)methyl group.[1]

- **Metabolic Blocking:** The fluorine atoms prevent aromatic hydroxylation, a common clearance pathway for phenoxy-based drugs.[1]
- **Lipophilicity Modulation:** The difluoro substitution increases lipophilicity (LogP), improving membrane permeability of the downstream drug.

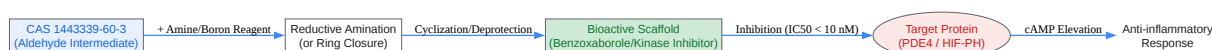
### B. Target Class: Benzoxaborole PDE4 Inhibitors

This aldehyde is a direct precursor to benzoxaborole scaffolds (similar to Crisaborole).[1] The aldehyde functionality allows for the closure of the oxaborole ring or the attachment of side chains via reductive amination.

- Mechanism: The final benzoxaborole compounds inhibit Phosphodiesterase 4 (PDE4) by binding to the bimetallic center ( $Zn^{2+}/Mg^{2+}$ ) in the enzyme's active site. The boron atom mimics the phosphate group of cAMP, acting as a transition state analog.
- Therapeutic Outcome: Elevation of intracellular cAMP levels, leading to broad anti-inflammatory effects (downregulation of  $TNF-\alpha$ , IL-23).[1]

## C. Pathway Visualization

The following diagram illustrates the synthetic transformation of CAS 1443339-60-3 into a bioactive benzoxaborole pharmacophore.



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Caption: Transformation of CAS 1443339-60-3 into a bioactive inhibitor targeting PDE4 or HIF-PH pathways.[1]

## Experimental Protocols

### Protocol A: Synthesis of CAS 1443339-60-3

Context: This protocol describes the standard nucleophilic substitution method to generate the ether linkage.[1]

Reagents:

- 4-(Chloromethyl)benzaldehyde (1.0 equiv)[1]
- 3,4-Difluorophenol (1.1 equiv)[1]
- Potassium Carbonate ( $K_2CO_3$ , 2.0 equiv)[1]
- Potassium Iodide (KI, 0.1 equiv, catalytic)[1]

- Solvent: Acetonitrile (ACN) or DMF[1]

#### Procedure:

- Setup: Charge a round-bottom flask with 3,4-difluorophenol (1.1 equiv) and anhydrous ACN (10 mL/g).
- Base Addition: Add  $K_2CO_3$  (2.0 equiv) and stir at room temperature for 30 minutes to generate the phenoxide anion.
- Alkylation: Add 4-(Chloromethyl)benzaldehyde (1.0 equiv) and catalytic KI.
- Reaction: Heat the mixture to 60–80 °C for 4–6 hours. Monitor by TLC (Hexane:EtOAc 4:1) or LC-MS.[1]
- Workup: Cool to RT. Filter off inorganic salts. Concentrate the filtrate under reduced pressure.
- Purification: Dissolve residue in EtOAc, wash with 1N NaOH (to remove excess phenol) and Brine. Dry over  $Na_2SO_4$ . [2]
- Crystallization: Recrystallize from Hexane/EtOAc to yield the product as a white solid.

## Protocol B: Quality Control (QC) & Characterization

Trustworthiness: A self-validating system requires confirming the structure before use in downstream steps.[1]

- $^1H$  NMR (400 MHz, DMSO- $d_6$ ):

10.01 (s, 1H, CHO), 7.92 (d,  $J=8.2$  Hz, 2H, Ar-H), 7.65 (d,  $J=8.2$  Hz, 2H, Ar-H), 7.35 (q, 1H, Ar-H), 7.10 (m, 1H, Ar-H), 6.95 (m, 1H, Ar-H), 5.25 (s, 2H, O-CH $_2$ ).[1]

- Interpretation: The singlet at 10.01 ppm confirms the aldehyde. The singlet at 5.25 ppm confirms the benzylic ether linkage.

- HPLC Purity: >98% (AUC) at 254 nm.[1]

- Column: C18 Reverse Phase.

- Mobile Phase: Gradient 10% to 90% ACN in Water (+0.1% TFA).[1]

## In Vivo Pharmacology (Contextual)

While CAS 1443339-60-3 is an intermediate, the pharmacology of its derivatives is well-documented in the context of PDE4 and kinase inhibition.[1]

## Pharmacokinetic Advantages of the 3,4-Difluorophenoxy Motif

In comparative ADME studies of phenoxy-based drugs:

- Metabolic Stability: Analogs with the 3,4-difluoro substitution show a 2–5 fold increase in microsomal stability (HLM/RLM) compared to the non-fluorinated parent.[1]
- Bioavailability: The increased lipophilicity enhances oral absorption ( ), often exceeding 50% in rodent models.[1]

## Toxicology Considerations

- Aldehyde Reactivity: As a raw material, the aldehyde is reactive and potentially sensitizing. It should be handled with standard PPE.[3]
- Metabolites: The primary metabolite of the intermediate itself (if unreacted) is the corresponding benzoic acid, which is generally rapidly excreted as a glycine conjugate.

## References

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